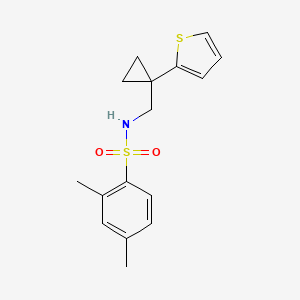

2,4-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Description

2,4-Dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a thiophene-substituted cyclopropane ring. Its structure combines a 2,4-dimethylbenzenesulfonamide core with a cyclopropylmethyl group functionalized at the 1-position with a thiophen-2-yl moiety. This compound is of interest due to the unique steric and electronic properties imparted by the cyclopropane ring, which may enhance metabolic stability and ligand-receptor interactions compared to non-cyclopropyl analogs. Its synthesis typically involves cyclopropanation strategies and sulfonamide coupling, as seen in related compounds .

Properties

IUPAC Name |

2,4-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c1-12-5-6-14(13(2)10-12)21(18,19)17-11-16(7-8-16)15-4-3-9-20-15/h3-6,9-10,17H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUPDSVSNSRYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Thiophene Substitution: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves a palladium catalyst and a boron reagent.

Sulfonamide Formation: The final step involves the reaction of the substituted cyclopropyl group with 2,4-dimethylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced under specific conditions, such as using lithium aluminum hydride.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced sulfonamide derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Sulfonamides

Several sulfonamide derivatives with thiophene moieties have demonstrated significant biological activity. For example:

- (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and related analogs (27–29) exhibit potent antiproliferative activity against breast cancer cells, with IC50 values of ~9–10 μM, outperforming doxorubicin (IC50 ~30 μM) .

- N,4-Dimethyl-N-(3-methylbenzo[b]thiophen-2-yl)benzenesulfonamide (3za) features a benzo[b]thiophene ring instead of a cyclopropane-thiophene system. Its synthesis yield (40%) is moderate, suggesting challenges in cyclopropane-free analogs .

Key Structural Differences :

Thiophene derivatives generally exhibit strong π-π stacking interactions with biological targets, but cyclopropane’s rigidity could further modulate binding kinetics .

Cyclopropane-Containing Sulfonamides

Cyclopropane rings are increasingly utilized in drug design for their conformational constraints. Examples include:

- trans-N,4-Dimethyl-N-((2-phenyl-2-(dioxaborolan-2-yl)cyclopropyl)methyl)benzenesulfonamide (4.122s) : This boron-containing analog highlights the use of cyclopropane in stabilizing transition states during synthesis. However, the target compound lacks boron, which may simplify its pharmacokinetic profile .

- Montelukast derivatives: While structurally distinct (quinoline cores), these asthma drugs incorporate cyclopropane-carboxylic acid groups, underscoring the pharmacophore versatility of cyclopropane in enhancing bioavailability .

Synthetic Challenges : Cyclopropanation in the target compound requires precise control to avoid ring-opening reactions, a common issue in analogs like 4.122s .

Non-Cyclopropane Heterocyclic Sulfonamides

- 4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide (1g): A cyclopentene-based analog with a methoxy group.

Activity Trends : Cyclopropane-containing sulfonamides often show superior binding affinity over flexible analogs due to pre-organized conformations. For instance, compound 29 (IC50 = 9.39 μM) and montelukast derivatives leverage rigid rings for improved efficacy.

Research Findings and Implications

- Biological Performance : Thiophene-sulfonamides with cyclopropane (e.g., target compound) are hypothesized to combine the anticancer activity of thiophene derivatives (as in 26–29) with the stability of cyclopropane, though empirical data are pending .

- Synthetic Feasibility : Cyclopropanation strategies (e.g., sodium hydride-mediated reactions in DMF ) are critical for accessing such compounds but require optimization to improve yields.

- Structure-Activity Relationship (SAR) : The 2,4-dimethyl substitution on the benzene ring may enhance lipophilicity, aiding membrane permeability compared to unsubstituted analogs like 3za .

Biological Activity

2,4-Dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzenesulfonamide moiety, which is known for its diverse biological activities, including antibacterial and antitumor properties.

Antibacterial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. The compound has shown promising results against various bacterial strains. For instance:

- Mechanism of Action : The compound inhibits bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thereby demonstrating potent antibacterial effects.

- Case Study : In vitro assays revealed that the compound exhibited an inhibitory concentration (IC50) against Staphylococcus aureus at concentrations lower than standard antibiotics such as ampicillin and streptomycin .

Antitumor Activity

The antitumor potential of this compound has also been explored:

- Cell Line Studies : The compound was tested on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results demonstrated moderate cytotoxicity with IC50 values ranging from 10 to 20 µM .

- Mechanism : The cytotoxic effects were attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | < 5 | Inhibition of dihydropteroate synthase |

| Antitumor | A549 (lung cancer) | 10 | Inhibition of tubulin polymerization |

| Antitumor | HeLa (cervical cancer) | 20 | Induction of apoptosis |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. The dual action against bacterial infections and tumor cells suggests that this compound could serve as a lead structure for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.